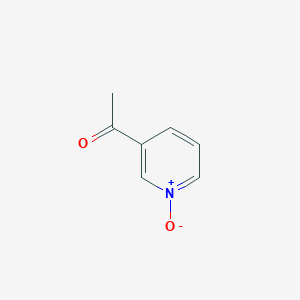

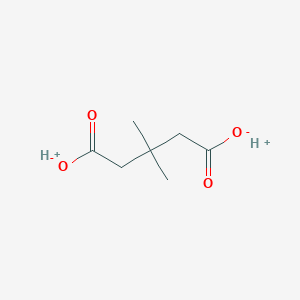

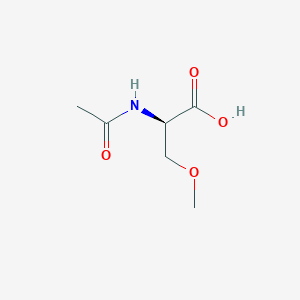

(2R)-2-acetamido-3-methoxypropanoic acid

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves detailing properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Applications De Recherche Scientifique

Neurotransmission and Cognitive Function

N-acetyl-O-methyl-D-serine: plays a crucial role in the central nervous system. It acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity, learning, and memory . Research has shown that modulating levels of this compound can have significant effects on brain function, potentially leading to new treatments for cognitive disorders.

Antidepressant Effects

Studies have indicated that D-Serine, N-acetyl-O-methyl- has antidepressant-like effects in animal models. It appears to regulate the brain-derived neurotrophic factor (BDNF) signaling pathway and synaptic adaptations in the nucleus accumbens, a brain region associated with mood regulation .

Developmental Biology

In the model organism Dictyostelium discoideum, N-acetyl-O-methyl-D-serine is involved in the regulation of development. The metabolism of D-serine in this organism is linked to the signaling pathways that control its growth and differentiation processes .

Analytical Method Development

This compound is used as a reference standard in analytical chemistry for method development and validation. It’s particularly relevant in the quality control processes during the commercial production of pharmaceuticals .

Chemical Synthesis

N-acetyl-O-methyl-D-serine: serves as a building block in the synthesis of complex molecules. Its presence in various forms allows for the exploration of stereochemistry and the synthesis of enantiomerically pure compounds .

Nutritional Studies

The compound is used in nutritional studies to understand the effects of N-acetylated amino acids on metabolism and health. It’s also utilized in physicochemical and racemic mixture research to explore the properties of amino acids in different states .

Mécanisme D'action

Target of Action

N-acetyl-O-methyl-D-serine, also known as (2R)-2-acetamido-3-methoxypropanoic acid or D-Serine, N-acetyl-O-methyl-, primarily targets the N-Methyl-D-aspartate receptors (NMDAR) . NMDARs are ligand-gated ion channels involved in numerous neurological functions, including memory, learning, and synapsis plasticity . The main agonist is L-glutamate, and D-serine and glycine are co-agonists .

Mode of Action

N-acetyl-O-methyl-D-serine interacts with its targets, the NMDARs, as a direct, full agonist . This means it binds to the receptor and activates it, leading to a biological response. In the case of NMDARs, this response is typically the opening of the ion channel, allowing ions to flow into the neuron and generate an electrical signal .

Biochemical Pathways

The compound is involved in the serine and one-carbon unit metabolisms . These are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and the availability of methyl groups . D-serine, a derivative of serine, has been described as a neuromodulator of NMDARs in both mammals and plants .

Pharmacokinetics

It is known that the compound can be used for the analytical method development, method validation (amv), and quality-controlled (qc) application for abbreviated new drug application (anda) or during the commercial production of lacosamide .

Result of Action

It is known that d-serine, a derivative of serine, plays important roles in brain functions such as memory and learning by binding to nmda- and δ2 glutamate receptors .

Action Environment

It is known that the compound can be used in nutritional, physicochemical, and racemic studies .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-acetamido-3-methoxypropanoic acid | |

CAS RN |

196601-67-9 | |

| Record name | N-Acetyl-O-methyl-D-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-O-METHYL-D-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)